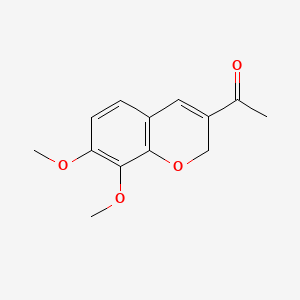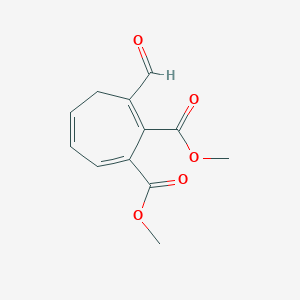
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cycloheptatriene ring substituted with formyl and dicarboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the cycloheptatriene ring. The formyl and dicarboxylate groups are introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or dicarboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate involves its interaction with molecular targets through its reactive formyl and dicarboxylate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with a bicyclic structure, used in similar applications.
Dimethyl 4,7-dimethyl-5,6-diphenyltetracyclo[8.2.2.0(2,9).0(3,8)]tetradeca-3,7,13-triene-11,12-dicarboxylate:
Uniqueness: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is unique due to its combination of a cycloheptatriene ring with formyl and dicarboxylate groups. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63587-61-1 |
|---|---|
Molekularformel |
C12H12O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
PRFSQHDANLAEFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CCC(=C1C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
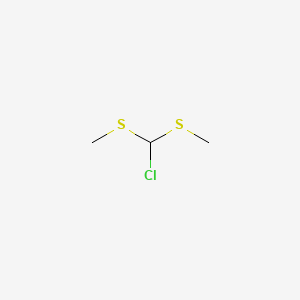
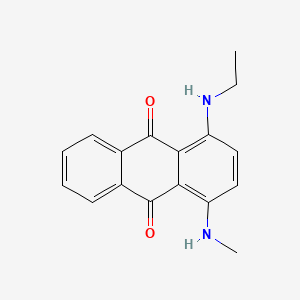
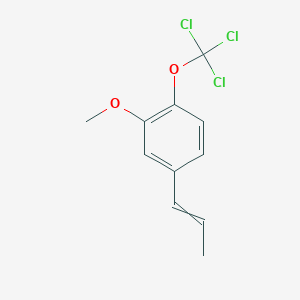

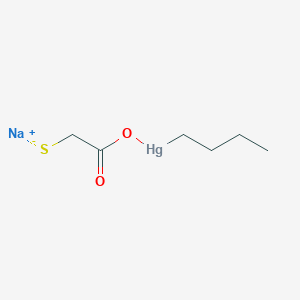
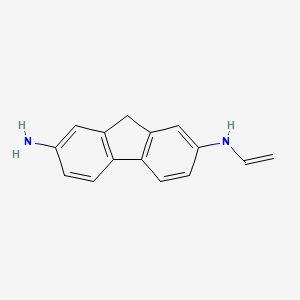
![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
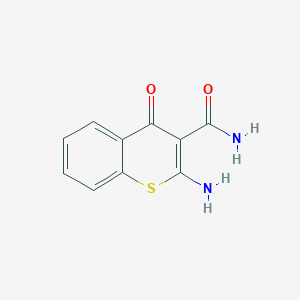
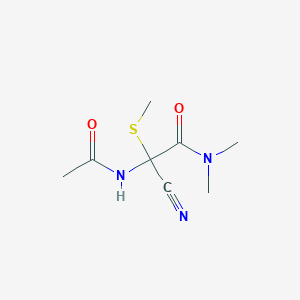
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
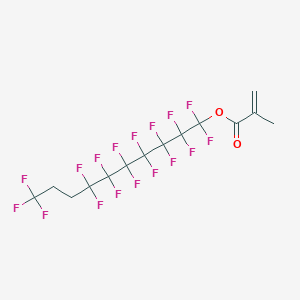
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
